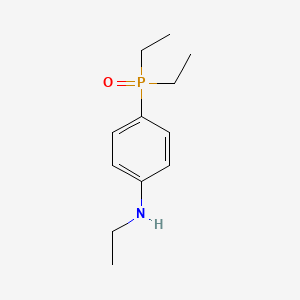
Benzenamine, 4-(diethylphosphinyl)-N-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(4-(ethylamino)phenyl)phosphine oxide is an organophosphorus compound that features a phosphine oxide group attached to a phenyl ring substituted with an ethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(4-(ethylamino)phenyl)phosphine oxide typically involves the alkylation of diethoxymethyl phenylphosphine oxide with an appropriate alkyl halide, followed by deprotection and further functionalization steps . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(4-(ethylamino)phenyl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield phosphines.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Diethyl(4-(ethylamino)phenyl)phosphine oxide has several scientific research applications:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism by which diethyl(4-(ethylamino)phenyl)phosphine oxide exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The phosphine oxide group can act as a ligand, forming stable complexes with transition metals, which can then catalyze various organic transformations. The ethylamino group can also interact with biological targets, influencing enzyme activity and protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylphenylphosphine oxide: Similar in structure but lacks the ethylamino group.
Diethylphosphite: Contains a phosphonate group instead of a phosphine oxide group.
Aminophosphine oxides: A broader class of compounds with similar functional groups.
Uniqueness
Diethyl(4-(ethylamino)phenyl)phosphine oxide is unique due to the presence of both the ethylamino and phosphine oxide groups, which confer distinct chemical reactivity and coordination properties. This dual functionality makes it particularly valuable in catalysis and coordination chemistry, as well as in biological applications where specific interactions with enzymes and proteins are required.
Propriétés
Numéro CAS |
87981-13-3 |
|---|---|
Formule moléculaire |
C12H20NOP |
Poids moléculaire |
225.27 g/mol |
Nom IUPAC |
4-diethylphosphoryl-N-ethylaniline |
InChI |
InChI=1S/C12H20NOP/c1-4-13-11-7-9-12(10-8-11)15(14,5-2)6-3/h7-10,13H,4-6H2,1-3H3 |
Clé InChI |
PVNVZLXAQHKQGI-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC=C(C=C1)P(=O)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl-](/img/structure/B15211693.png)
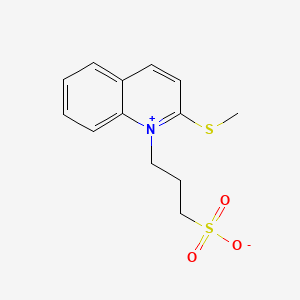
![2H-Imidazo[4,5-E]benzoxazole](/img/structure/B15211715.png)

![2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate](/img/structure/B15211732.png)
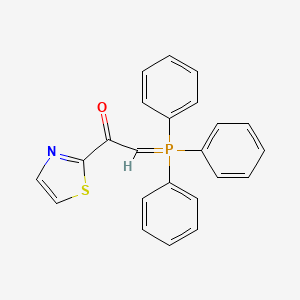

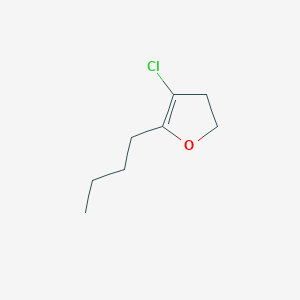
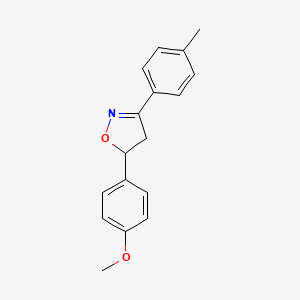
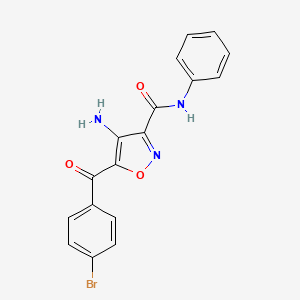
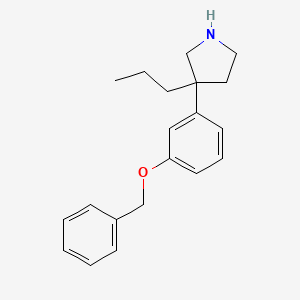
![Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]-](/img/structure/B15211784.png)
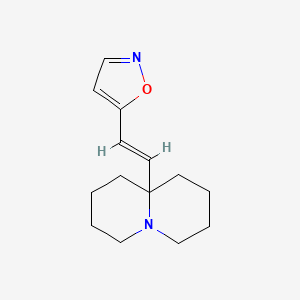
![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)(phenyl)phosphine)](/img/structure/B15211795.png)
